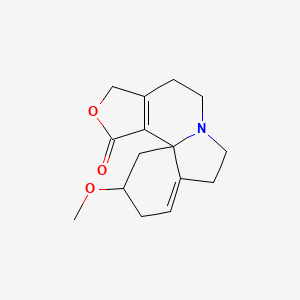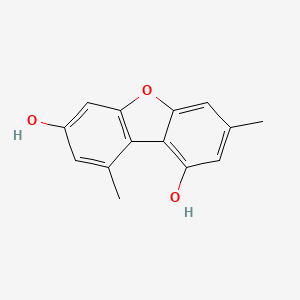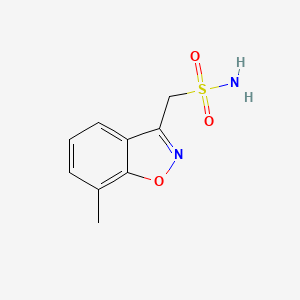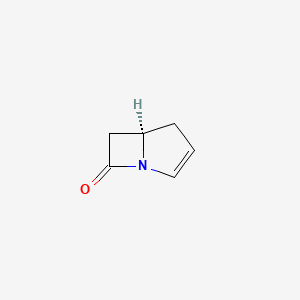
Cocculolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cocculolidine is a natural product found in Cocculus trilobus with data available.
Aplicaciones Científicas De Investigación
Insecticidal Properties
- Cocculolidine, an alkaloid extracted from Cocculus trilobus DC, has shown insecticidal properties. This alkaloid is effective against leafhoppers (Nephotettix bipunctatus cincticepts Uhler) and Azuki-bean weevils (Callosobruchus chinensis Linne) but not against larvae of the fruit-piercing moth, Oraesia excavata Butler. This differential activity indicates a unique host-parasite interrelationship (Wada, Marumo, & Munakata, 1967).
Chemical Structure and Synthesis
- The structural analysis of cocculolidine revealed it as a new lactone erythrina alkaloid containing α, β-unsaturated-γ-lactone. This understanding aids in exploring its synthetic pathways and potential applications (Wada, Marumo, & Munakata, 1967).
- A study achieved the synthesis of the skeletal structure of cocculolidine, highlighting the potential for developing synthetic variants for research and application (Mohri et al., 1998).
Phytochemistry
- Research on Cocculus carolinus fruit isolated cocculolidine and cocculine, expanding the knowledge of its phytochemical profile. Such studies are crucial for understanding the full spectrum of biological activities and potential uses of these compounds (Elsohly et al., 1976).
Stereochemistry Analysis
- The stereochemistry of cocculolidine was investigated, which is vital for understanding its biological activity and interaction with biological targets (Wada, Marumo, & Munakata, 1968).
Broader Applications in Research
- Although not directly related to cocculolidine, broader research applications include the discovery of implicit associations in literature for therapeutic uses, highlighting the importance of exploring lesser-known compounds for potential medical applications (Weeber et al., 2003).
Propiedades
Nombre del producto |
Cocculolidine |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
15-methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one |
InChI |
InChI=1S/C15H19NO3/c1-18-12-3-2-11-5-7-16-6-4-10-9-19-14(17)13(10)15(11,16)8-12/h2,12H,3-9H2,1H3 |
Clave InChI |
QVOZBDJFWDSZQW-UHFFFAOYSA-N |
SMILES canónico |
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC4=O |
Sinónimos |
cocculolidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one](/img/structure/B1253093.png)



![2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1253102.png)




![7alpha-Acetoxy-7-methyl-1alpha-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4aalpha,5alpha-diol](/img/structure/B1253108.png)

![[(3aS,4R,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1253113.png)
![(5R,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1253114.png)
